molecular formula C15H13I2NO4 B577567 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) CAS No. 1217459-13-6

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2)

Cat. No.: B577567
CAS No.: 1217459-13-6
M. Wt: 531.035
InChI Key: CPCJBZABTUOGNM-USQDWSSZSA-N
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Description

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a cyclohexa-1,3,5-trien-1-yl group

Mechanism of Action

3,3’-Diiodo-L-thyronine-13C6: is an endogenous metabolite of thyroid hormone. Its primary targets include thyroid receptors (TRs) within cells. These TRs play a crucial role in regulating gene transcription via thyroid response elements (TREs) . The binding of 3,3’-T2-13C6 to TRs initiates a cascade of events that influence cellular processes.

Mode of Action:

The classical mechanism of thyroid hormone action involves a two-step process:

Action Environment:

Environmental factors, such as temperature, pH, and coexisting molecules, can influence 3,3’-T2-13C6 efficacy and stability. For instance, variations in pH may affect its binding affinity to TRs.

: Lorenzini L, et al. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3’-diiodo-L-thyronine (3,3’-T2) in Human Serum: A Feasibility Study. Front Endocrinol (Lausanne). 2019 Feb 19;10:88. : Lanni A, et al. Rapid stimulation in vitro of rat liver cytochrome oxidase activity by 3,5-diiodo-L-thyronine and by 3,3’-diiodo-L-thyronine. Mol Cell Endocrinol. 1994 Feb 99(1):89-94.

Biochemical Analysis

Biochemical Properties

3,3’-Diiodo-L-thyronine-13C6 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound significantly enhances the activity of the enzyme COX . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of 3,3’-Diiodo-L-thyronine-13C6 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3,3’-Diiodo-L-thyronine-13C6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) typically involves multiple steps, including the iodination of phenolic compounds and the coupling of amino acids. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired cyclohexa-1,3,5-trien-1-yl group.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its use in scientific research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms or reduce double bonds within the cyclohexa-1,3,5-trien-1-yl group.

    Substitution: Halogen atoms, such as iodine, can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium azide (NaN3), thiols (R-SH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated or hydrogenated derivatives.

Scientific Research Applications

3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-[4-(4-hydroxy-3-iodophenyl)oxy-3-iodophenyl]propanoic acid
  • (2S)-2-Amino-3-[4-(4-hydroxy-3-bromophenyl)oxy-3-iodophenyl]propanoic acid
  • (2S)-2-Amino-3-[4-(4-hydroxy-3-chlorophenyl)oxy-3-iodophenyl]propanoic acid

Uniqueness

The uniqueness of 3, 3'-Diiodo-L-thyronine-(phenoxy-13C6) (T2) lies in its incorporation of multiple iodine atoms and the cyclohexa-1,3,5-trien-1-yl group. These features confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

3,3'-Diiodo-L-thyronine (T2) is a thyroid hormone derivative that has garnered attention for its potential biological activities and metabolic effects. This article explores the biological activity of T2, focusing on its mechanisms, effects on metabolism, and relevant research findings.

Overview of 3,3'-Diiodo-L-thyronine (T2)

T2 is a product of thyroid hormone metabolism, specifically derived from the deiodination of thyroxine (T4) and triiodothyronine (T3). It is considered to exert weaker thyromimetic effects compared to T3 but has been shown to influence various physiological processes, including energy metabolism and growth hormone production.

Binding Affinity and Receptor Interaction

Research indicates that T2 binds to thyroid hormone receptors (TRs), albeit with lower affinity than T3. In studies involving cultured rat pituitary cells, T2 demonstrated the ability to stimulate growth hormone production and glucose consumption, similar to T3 but requiring higher concentrations for equivalent effects .

Metabolic Effects

T2 has been implicated in several metabolic processes:

  • Energy Metabolism : T2 administration resulted in increased metabolic rates and body temperature in animal models. It also influenced body composition by decreasing fat mass and increasing lean mass .
  • Glucose Regulation : Studies have shown that T2 can stimulate glucose uptake in various cell types, suggesting a role in glucose homeostasis .

Case Studies and Experimental Data

  • Growth Hormone Stimulation : In a study examining the effects of T2 on rat pituitary cells, it was found that T2 could stimulate growth hormone production at concentrations significantly higher than those required for T3. This suggests that while T2 may act as a weak agonist at TRs, it still plays a role in hormonal regulation .
  • Metabolic Profiling : A feasibility study quantified the levels of T2 in human serum using mass spectrometry. The average concentration of 3,3'-T2 was found to be approximately 133 ± 15 pg/ml, indicating its presence in the circulation and potential physiological relevance .

Comparative Analysis of Thyroid Hormone Derivatives

CompoundBinding AffinityMetabolic EffectsConcentration in Serum (pg/ml)
T3HighStrong stimulation of metabolismVaries widely
3,5-Diiodo-L-thyronine (3,5-T2)ModerateModulates energy metabolism41 ± 5
3,3'-Diiodo-L-thyronine (T2) LowWeak agonist for TRs133 ± 15

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1/i2+1,3+1,7+1,9+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJBZABTUOGNM-USQDWSSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746356
Record name O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217459-13-6
Record name O-[4-Hydroxy-3-iodo(~13~C_6_)phenyl]-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217459-13-6
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